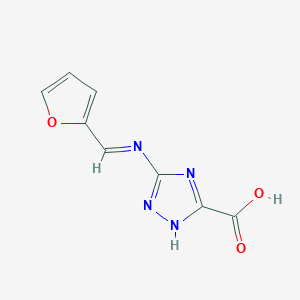
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxylic acid group, which contribute to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-1,2,4-triazole-5-carboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or hydrazine (N₂H₄).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
3-Amino-1H-1,2,4-triazole-5-carboxylic acid: Another precursor used in the synthesis.
Nitrofurantoin analogues: Compounds with similar furan and triazole structures, known for their antimicrobial properties.
Uniqueness
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid stands out due to its unique combination of a furan ring, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
特性
分子式 |
C8H6N4O3 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
3-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7(14)6-10-8(12-11-6)9-4-5-2-1-3-15-5/h1-4H,(H,13,14)(H,10,11,12)/b9-4+ |
InChIキー |
NDTVTDCPWSNZJY-RUDMXATFSA-N |
異性体SMILES |
C1=COC(=C1)/C=N/C2=NNC(=N2)C(=O)O |
正規SMILES |
C1=COC(=C1)C=NC2=NNC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















